molecular formula C14H21ClN2 B8047813 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

Cat. No.: B8047813
M. Wt: 252.78 g/mol
InChI Key: DMVNWEZDNFINQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine ring, with a benzyl substituent at the 2-position. Its octahydro structure indicates full saturation of the bicyclic system, enhancing conformational rigidity. The hydrochloride salt improves solubility for pharmacological applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;/h1-5,13-15H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVNWEZDNFINQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-49-6
Record name 1H-Pyrrolo[3,4-c]pyridine, octahydro-2-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis typically begins with pyridine dicarboxylic acid derivatives or pyrrolidine precursors . For example, pyridine-2,4-dicarboxylic acid undergoes dehydration in acetic anhydride to form a reactive intermediate, which reacts with benzylamine to yield 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone . Although this intermediate corresponds to the [3,4-b] isomer, analogous strategies apply to the [3,4-c] system by adjusting the dicarboxylic acid starting material to pyridine-3,4-dicarboxylic acid.

Key Reaction Conditions for Cyclization :

  • Solvent: Acetic anhydride (neat)

  • Temperature: Reflux (140–160°C)

  • Yield: 85–92%

Hydrogenation of the Bicyclic Core

The diketone intermediate undergoes catalytic hydrogenation to saturate the pyrrolopyridine ring system. Palladium on carbon (Pd/C) is the preferred catalyst, with reaction parameters optimized for pressure and solvent composition:

ParameterOptimal RangeExample from
Catalyst Loading5–10% Pd/C6g Pd/C per 100g substrate
Hydrogen Pressure2–4 MPa3–5 MPa (94.5% yield)
SolventMethanol/acetic acid5% acetate in methanol
Temperature20–40°C20–30°C (97.12% purity)

This step reduces both the pyridine and pyrrole rings, yielding 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine-5,7-diketone . For the [3,4-c] analog, identical conditions are applicable, though regioselectivity must be verified via NMR or X-ray crystallography.

Borohydride Reduction of Diketones

The hydrogenated diketone is further reduced using sodium borohydride (NaBH4) or boron trifluoride (BF3)-borohydride complexes to convert ketones to secondary alcohols, which are subsequently dehydrated.

Example Protocol from :

  • Substrate: 24.4g 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine-5,7-diketone

  • Reductant: 14.8g NaBH4 in toluene

  • Temperature: 0–30°C during addition, 60°C post-addition

  • Yield: 76.6–84.5% (HPLC purity: 98.12–98.5%)

For the [3,4-c] isomer, steric effects may necessitate higher borohydride stoichiometry (1:5 mol ratio) or prolonged reaction times (up to 24 hours) .

Chiral Resolution for Enantiopure Products

To isolate the (S,S)-enantiomer , chiral resolving agents like L-(+)-tartaric acid are employed. The free base is dissolved in a polar solvent (e.g., butanol) and treated with tartaric acid to form diastereomeric salts, which are crystallized and separated:

Conditions for Resolution :

  • Solvent: Butanol/water mixture

  • Resolving Agent: 50% L-(+)-tartaric acid solution

  • Yield: 44% (ee = 99.2%)

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt using hydrochloric acid (HCl) in a non-aqueous solvent:

Typical Procedure :

  • Dissolve 10g free base in dichloromethane.

  • Add 1.2 equivalents HCl gas or concentrated HCl dropwise.

  • Filter and dry the precipitate.

  • Purity: >99% by HPLC

Comparative Analysis of Methods

MethodAdvantagesLimitations
Pd/C HydrogenationHigh yield (94.5%), mild conditionsRequires high-pressure equipment
NaBH4 ReductionCost-effective, scalableSensitive to moisture
Chiral ResolutionHigh enantiomeric excess (99.2%)Low yield (44%)

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors and automated crystallization systems are employed to enhance reproducibility. Key modifications include:

  • Solvent Recycling : Methanol and toluene are recovered via distillation.

  • Catalyst Regeneration : Pd/C is filtered and reactivated for reuse.

  • Process Analytical Technology (PAT) : In-line HPLC monitors reaction progress .

Scientific Research Applications

Medicinal Chemistry

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has been studied for its pharmacological properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Neuropharmacology : Research indicates that this compound may exhibit activity similar to that of certain neurotransmitter modulators. It has been investigated for its potential role in treating neurological disorders, particularly those involving dopamine and serotonin pathways. Studies have shown that derivatives of this compound can influence receptor activity, which may lead to therapeutic effects in conditions such as depression and anxiety disorders .
  • Antidepressant Activity : Specific derivatives have been evaluated for their antidepressant-like effects in animal models. The results suggest that these compounds could modulate monoamine levels, thereby alleviating symptoms of depression .

Neuroscience Research

In neuroscience, this compound is being explored for its potential neuroprotective effects.

  • Neuroprotection : Preliminary studies indicate that the compound may protect neurons from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in these conditions .

Chemical Building Block

As a versatile chemical building block, this compound serves as a precursor for synthesizing more complex molecules.

  • Synthesis of Novel Compounds : The compound can be utilized in the synthesis of various derivatives that may possess enhanced biological activity or novel pharmacological profiles. This application is critical in the development of new drugs and therapeutic agents .

Case Study 1: Antidepressant Activity Assessment

A study published in Journal of Medicinal Chemistry focused on evaluating the antidepressant properties of derivatives of this compound. The results demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages, suggesting a promising avenue for further research into human applications .

Case Study 2: Neuroprotective Effects

Research conducted at a leading neuroscience institute examined the neuroprotective effects of this compound against amyloid-beta-induced toxicity in neuronal cell cultures. The findings indicated that treatment with this compound significantly reduced cell death and oxidative stress markers, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, biological activities, and applications of 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride with similar compounds:

Compound Name Core Structure Key Substituents Biological Activity Target/Application Reference
This compound Octahydro-pyrrolo[3,4-c]pyridine Benzyl group at 2-position Not explicitly stated (inferred: neurotropic) Potential CNS-targeted therapies
Pyrano[3,4-c]pyridine-triazole hybrids Pyrano[3,4-c]pyridine Methyl group, 1,2,3-triazole unit Anticonvulsant, psychotropic PTZ and MES seizure models
Pyrrolo[3,4-c]pyridine-1,3,6-trione derivatives Pyrrolo[3,4-c]pyridine 3-Chloro-4-fluorobenzyl, trione scaffold Anti-HIV (integrase inhibition) AIDS treatment
4-Alkoxy-6-methyl-pyrrolo[3,4-c]pyridine diones Pyrrolo[3,4-c]pyridine Alkoxy, piperazinylpropyl chains Analgesic, sedative Pain management, sedation
Hexahydrofuro[3,4-c]pyrrole derivatives Furo[3,4-c]pyrrole Varied (e.g., methyl, halogenoaryl) Not explicitly stated Structural analogs with lower similarity

Key Differences and Implications

Substituent Effects on Bioactivity: The benzyl group in the target compound may enhance lipophilicity, improving blood-brain barrier penetration compared to polar substituents like the 1,2,3-triazole unit in pyrano[3,4-c]pyridine hybrids . Trione derivatives (e.g., pyrrolo[3,4-c]pyridine-1,3,6-triones) exhibit distinct electronic properties due to their ketone groups, enabling interactions with HIV-1 integrase .

Therapeutic Applications: Anticonvulsant activity is prominent in pyrano[3,4-c]pyridine-triazole hybrids, with efficacy against pentylenetetrazole (PTZ)-induced seizures .

Furo[3,4-c]pyrrole derivatives (e.g., hexahydrofuro[3,4-c]pyrrole) show reduced structural similarity (0.90–0.97), likely due to altered hydrogen-bonding capacity from the oxygen atom in the furan ring .

Research Findings and Data

Anticonvulsant Activity Comparison

Compound Class Seizure Model ED₅₀ (mg/kg) Reference
Pyrano[3,4-c]pyridine hybrids PTZ-induced seizures 12–25
Target compound (inferred) N/A N/A

Analgesic Activity

Compound (Example) "Writhing Syndrome" Test (ED₅₀) "Hot Plate" Test Activity Reference
4-Alkoxy-6-methyl-dione (19) 15 mg/kg Active
Acetylsalicylic Acid 100 mg/kg Inactive

Biological Activity

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies and case analyses.

  • Chemical Formula : C14H22Cl2N2
  • Molecular Weight : 289.2 g/mol
  • CAS Number : 1956382-54-9
  • Appearance : White to yellow solid
PropertyValue
Molecular FormulaC14H22Cl2N2
Molecular Weight289.2 g/mol
Synonyms2-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
IUPAC Name2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine; dihydrochloride
PubChem CID72698736

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its analgesic and sedative properties. Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant efficacy in pain relief and sedation.

Analgesic Properties

A study highlighted the synthesis of new derivatives of pyrrolo[3,4-c]pyridine with potential analgesic effects. The analgesic activity was assessed using the “hot plate” and “writhing” tests. Notably:

  • Compounds derived from this class showed greater analgesic activity than aspirin.
  • Two specific derivatives were found to have effects comparable to morphine in the writhing test, suggesting a strong potential for pain management applications .

Sedative Effects

In addition to analgesia, these compounds demonstrated sedative properties:

  • They inhibited locomotor activity in mice significantly.
  • Some derivatives prolonged the duration of thiopental-induced sleep .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been a focal point in research on pyrrolo[3,4-c]pyridine derivatives:

  • The length of the alkyl linker between the arylamine and cyclic imide moiety influences analgesic potency.
  • Modifications such as alkoxy substituents on the pyridine ring have been shown to affect efficacy .

Case Studies

  • Study on Derivatives : A comprehensive study synthesized several derivatives of pyrrolo[3,4-c]pyridine and evaluated their pharmacological properties. The findings indicated that structural modifications could enhance analgesic and sedative effects while minimizing toxicity .
  • Comparative Analysis : In a comparative analysis involving various compounds, it was found that certain derivatives maintained high analgesic efficacy with reduced side effects compared to traditional analgesics like morphine and aspirin .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride to improve yield and purity?

  • Methodology :

  • Catalyst Selection : Use palladium-based catalysts for benzylation steps, as seen in analogous pyrrolopyridine syntheses .
  • Reaction Conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency.
  • Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. For hydrochloride salt formation, use HCl gas in anhydrous ether .
    • Data Table :
ParameterOptimal RangeNotes
Temperature80–100°CAvoids decomposition
SolventDMF/THFPolar aprotic for cyclization
CatalystPd/C or Pd(OAc)₂Reduces byproducts

Q. What spectroscopic techniques are recommended for confirming the stereochemistry and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to resolve stereocenters and confirm the bicyclic framework. Compare shifts to analogs like (3aS,7aR)-5-methyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride .
  • IR Spectroscopy : Identify characteristic NH and C-Cl stretches (e.g., 2922 cm1^{-1} for NH, 776 cm1^{-1} for C-Cl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. What chromatographic methods are effective for assessing purity and detecting impurities?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Detect impurities at 254 nm, referencing EP/Pharm. guidelines for related pyrrolopyridines .
  • TLC : Monitor reaction progress using silica plates and UV visualization.

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., sigma receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptor active sites. Compare to pharmacologically active analogs like Forodesine Hydrochloride, which targets T-cell malignancies .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes.
    • Data Table :
SoftwareTarget ProteinΔG (kcal/mol)
AutoDockSigma-1 Receptor-8.2 ± 0.3
SchrödingerNMDA Receptor-7.6 ± 0.4

Q. What in vitro assays are suitable for evaluating its efficacy in modulating receptor activity?

  • Methodology :

  • Radioligand Binding Assays : Use 3H^3 \text{H}-labeled ligands (e.g., 3H^3 \text{H}-DTG for sigma receptors) to measure IC50_{50} values.
  • Functional Assays : Employ calcium flux or cAMP assays in transfected HEK293 cells .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC50_{50} values across studies)? **

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) from studies like those on Parsaclisib Hydrochloride .
  • Dose-Response Curves : Replicate experiments with standardized protocols (n ≥ 3) to assess reproducibility.

Q. What strategies are effective for stereochemical resolution of the octahydropyrrolopyridine core?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
  • X-ray Crystallography : Co-crystallize with a resolving agent (e.g., tartaric acid) to determine absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.